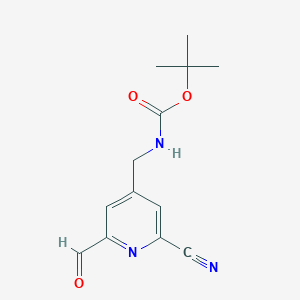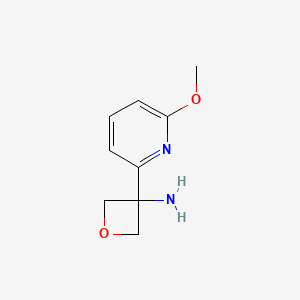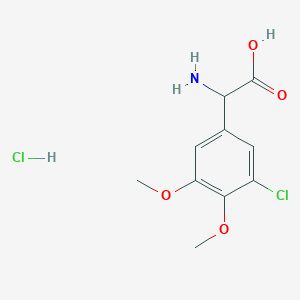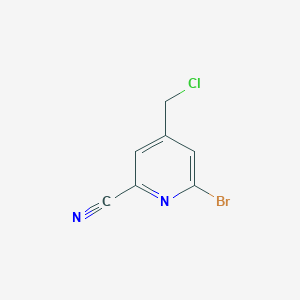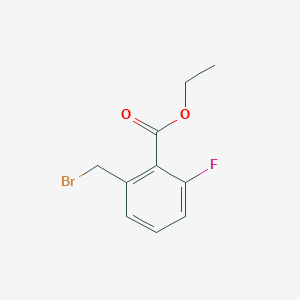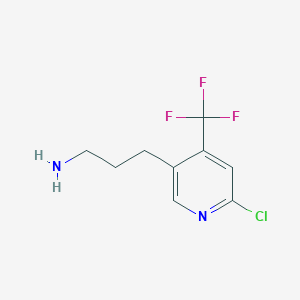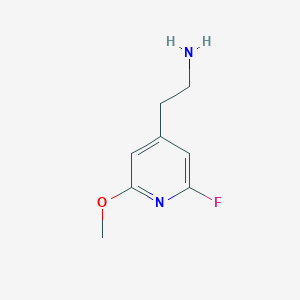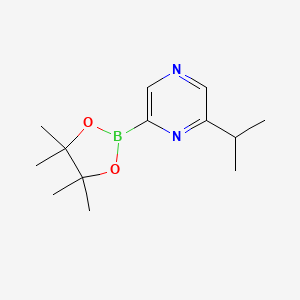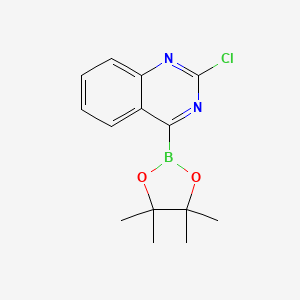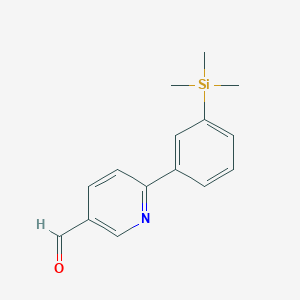
6-(3-(Trimethylsilyl)phenyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a trimethylsilanyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde typically involves the reaction of 3-bromo-6-(3-trimethylsilanyl-phenyl)pyridine with a formylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilanyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carboxylic acid.
Reduction: 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trimethylsilanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)phenylboronic acid: Shares the trimethylsilanyl group but differs in the presence of a boronic acid group instead of a pyridine ring and aldehyde group.
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring, a trimethylsilanyl group, and an aldehyde group.
Propriétés
Formule moléculaire |
C15H17NOSi |
|---|---|
Poids moléculaire |
255.39 g/mol |
Nom IUPAC |
6-(3-trimethylsilylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)14-6-4-5-13(9-14)15-8-7-12(11-17)10-16-15/h4-11H,1-3H3 |
Clé InChI |
FIPYAAQFVBYPJU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


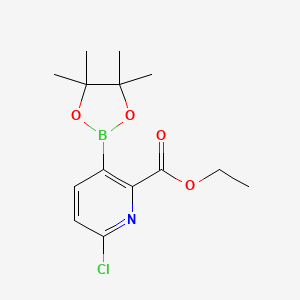
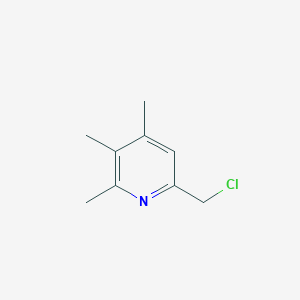

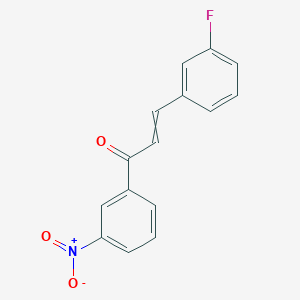
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
